3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione
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Overview
Description
3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione is a heterocyclic compound with a unique structure that combines imidazole and triazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-mercapto-1,2,4-triazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the desired compound . The reaction is usually carried out in a solvent such as 1,4-dioxane under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the imidazole or triazole rings.
Scientific Research Applications
3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Imidazo(1,2-b)(1,2,4)triazole derivatives: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Benzo-imidazo(1,2-b)(1,2,4)triazole derivatives: These compounds have an additional benzene ring, which can influence their chemical and biological properties.
Uniqueness: 3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione is unique due to its specific combination of imidazole and triazole rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
39989-29-2 |
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Molecular Formula |
C4H2N4O2 |
Molecular Weight |
138.08 g/mol |
IUPAC Name |
4H-imidazo[1,2-b][1,2,4]triazole-5,6-dione |
InChI |
InChI=1S/C4H2N4O2/c9-2-3(10)8-4(7-2)5-1-6-8/h1H,(H,5,6,7,9) |
InChI Key |
YQVIWKFOGCKJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C(=O)C(=O)NC2=N1 |
Origin of Product |
United States |
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